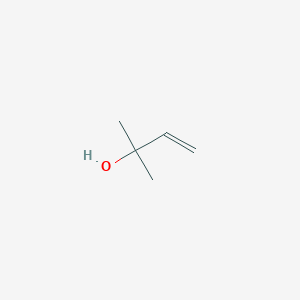
2-Methyl-3-buten-2-OL
货号 B093329
Key on ui cas rn:
115-18-4
分子量: 86.13 g/mol
InChI 键: HNVRRHSXBLFLIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04645863
Procedure details


Analogous with Example 1, a solution of 5.6 grams (0.08 moles) of isoprene and 100 milliliters of a 65 volume percent aqueous propionic acid (mole ratios: water to isoprene=24.3, propionic acid to isoprene=10.7) was reacted in the presence of 5 grams of a cation exchanger sold under the trademark Lewatit SPC 118 at 35° C. After stirring at 35° C. for 6 hours, the reaction was 20 percent complete. There was obtained 2-methyl-3-butene-2-ol with a yield of 57 percent and prenylacetate with a yield of 29 percent.


[Compound]
Name
65
Quantity
100 mL
Type
solvent
Reaction Step One

[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8]>>[CH3:5][C:3]([OH:9])([CH:2]=[CH2:1])[CH3:4].[CH2:8]([CH2:7][C:6]([O-:10])=[O:9])[CH:2]=[C:3]([CH3:5])[CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CC(C)=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)O
|
[Compound]
|
Name
|
65
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
SPC 118
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 35° C. for 6 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C=C)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C(C)C)CC(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
